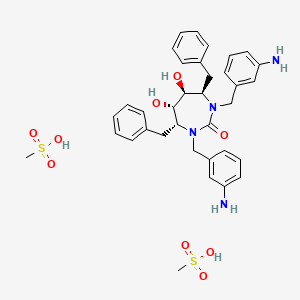

Mozenavir dimesylate

Vue d'ensemble

Description

. Ce composé est important dans le domaine de la chimie médicinale en raison de ses applications thérapeutiques potentielles dans le traitement du VIH/SIDA.

Méthodes De Préparation

La synthèse de XM-412 implique plusieurs étapes. L'une des voies de synthèse comprend l'oxydation de Swern de la N-(benzyloxycarbonyl)-®-phénylalaninol pour produire un aldéhyde, qui est ensuite soumis à un couplage pinacolique médié par le vanadium pour donner un diol . Les groupes hydroxyle du diol sont protégés en utilisant du chlorure de [2-(triméthylsilyl)-éthoxy]méthyle et de la diisopropyléthylamine dans le diméthylformamide pour former un éther triméthylsilyl éthoxy méthylique . Les groupes N-benzyloxycarbonyl sont éliminés par hydrogénolyse sur du palladium sur carbone pour donner une diamine, qui est ensuite cyclisée avec du carbonyldiimidazole pour produire une urée cyclique .

Analyse Des Réactions Chimiques

XM-412 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, l'oxydation de Swern est utilisée pour convertir un alcool en aldéhyde . Le composé subit également une hydrogénolyse, qui implique la réduction des groupes nitro en amines par hydrogénation catalytique . De plus, le composé peut subir des réactions d'alkylation, telles que l'alkylation de la diazépinone avec du bromure de m-nitrobenzyle en présence d'hydrure de sodium .

Applications de la recherche scientifique

XM-412 a plusieurs applications de recherche scientifique, en particulier dans le domaine de la chimie médicinale. Il est principalement utilisé comme inhibiteur de la protéase du VIH, ce qui en fait un composé précieux dans le développement de thérapies antirétrovirales . La capacité du composé à inhiber la protéase du VIH est cruciale pour empêcher la maturation des particules virales, réduisant ainsi la charge virale chez les patients atteints du VIH/SIDA .

Mécanisme d'action

Le mécanisme d'action de XM-412 implique l'inhibition de la protéase du VIH, une enzyme essentielle à la maturation des particules virales infectieuses . En se liant au site actif de la protéase, XM-412 empêche le clivage des polyprotéines virales, ce qui est nécessaire à la production de virions matures . Cette inhibition perturbe le cycle de réplication virale et réduit la propagation du virus au sein de l'hôte .

Applications De Recherche Scientifique

Mozenavir dimesylate, also known as XM 412, DMP 450, or DPC 450, is a second-generation non-peptidomimetic cyclic urea inhibitor of HIV protease . Mozenavir acts as an HIV protease inhibitor .

Scientific Research Applications

SARS-CoV-2 Research

Mozenavir's potential as a drug against SARS-CoV-2 has been explored through in silico studies involving molecular docking and dynamic simulation . These studies investigated the binding affinity of mozenavir to key viral targets, including spike (S) glycoprotein, transmembrane serine protease 2 (TMPRSS2), RNA-dependent RNA polymerase (RdRp), main protease (Mpro), human angiotensin-converting enzyme 2 (ACE-2), and furin .

-

Molecular Docking Results Molecular docking simulations revealed that mozenavir exhibited a significant interaction with greater docking energy and binding affinities with coronavirus target proteins . The binding energy values for all COVID-19 targets varied between -7.08 and -12.04 kcal per mole .

COVID-19 Target Protein Binding Energy (kcal/mole) Furin -12.04 ACE-2 -9.71 Mpro -8.79 RdRp -7.32 Spike glycoprotein -7.09 TMPRSS2 -7.08 - Furin Inhibition Mozenavir is predicted to have the best target for COVID-19 infection . Interfering with the cleavage of the coronavirus S protein processing by compounds might be a promising antiviral strategy . Mozenavir was identified as a likely furin inhibitor through bioinformatics methods .

- Mpro Inhibition Docking studies indicated that mozenavir had the greatest binding affinity to the protein active site with − 8.79 kcal/mol against Mpro, when compared to the reference medication Indinavir (-7.11 kcal/mol) . Mozenavir established two H-bonds with Asp153 and Asp245 amino acid residues found in the protein's predicted active site, as well as hydrophobic interactions with Ile249, Phe294, His246, Gly109, Ile200, Gln110, Thr292, Asn203, Val202, Thr111, and Asn151 .

- RdRp Inhibition Molecular docking tests of the antiviral medicine mozenavir against the RdRp protein of the coronavirus, in comparison to the reference drug remdesivir (-4.7 kcal/mol), found that mozenavir had the lowermost binding energy (–7.32 kcal/mol) and the greatest binding affinity (–7.32 kcal/mol) . Mozenavir binds to the active site of RdRp with −7.32 kcal/mol and forms several interactions with residues such as Tyr515, Trp509, Ala375, Leu371, Met380, Tyr374, Phe340, Phe368, Phe506, and Leu372 without creating any hydrogen bonds .

Mécanisme D'action

The mechanism of action of XM-412 involves the inhibition of HIV protease, an enzyme essential for the maturation of infectious viral particles . By binding to the active site of the protease, XM-412 prevents the cleavage of viral polyproteins, which is necessary for the production of mature virions . This inhibition disrupts the viral replication cycle and reduces the spread of the virus within the host .

Comparaison Avec Des Composés Similaires

XM-412 est similaire à d'autres inhibiteurs de la protéase du VIH, tels que le ritonavir et le saquinavir . XM-412 est unique en raison de sa structure chimique spécifique et de sa voie de synthèse, ce qui peut offrir des avantages en termes de puissance et de sélectivité . D'autres composés similaires comprennent l'indinavir et le nelfinavir, qui fonctionnent également comme des inhibiteurs de la protéase du VIH mais diffèrent par leurs propriétés chimiques et leurs profils pharmacocinétiques .

Activité Biologique

Mozenavir dimesylate is a synthetic antiviral compound primarily investigated for its efficacy against HIV-1 and more recently for potential activity against SARS-CoV-2. This article provides a comprehensive overview of the biological activity of Mozenavir, focusing on its mechanism of action, binding affinities, and clinical implications based on various studies.

Overview of this compound

Chemical Structure and Properties

Mozenavir is a non-peptidomimetic cyclic urea that selectively inhibits HIV-1 protease. It is characterized by its water solubility and ability to target specific mutations associated with resistance to other protease inhibitors, such as the D30N and L90M mutations in HIV-1 .

Mozenavir functions primarily as an inhibitor of the HIV-1 protease enzyme, which is crucial for the viral replication process. By inhibiting this enzyme, Mozenavir prevents the maturation of viral proteins, thereby reducing viral load in infected individuals.

Binding Affinity Studies

Molecular docking studies have shown that Mozenavir exhibits significant binding affinities to various viral targets:

| Target Protein | Binding Energy (kcal/mol) | Interactions |

|---|---|---|

| Furin | -12.04 | Strongest interaction observed |

| ACE-2 | -9.71 | Critical for viral entry |

| Main Protease (Mpro) | -8.79 | Forms hydrogen bonds with Asp153 and Asp245 |

| RNA-dependent RNA Polymerase (RdRp) | -7.32 | Interacts with multiple residues without H-bonds |

| Spike Glycoprotein | -7.09 | Important for viral attachment |

| TMPRSS2 | -7.08 | Facilitates viral entry into host cells |

These findings suggest that Mozenavir could be a promising candidate for inhibiting not only HIV-1 but also SARS-CoV-2 through its interaction with critical proteins involved in the viral life cycle .

HIV-1 Studies

In clinical trials, Mozenavir demonstrated significant antiviral activity. In a dose-ranging study involving doses of 750 mg three times daily and 1250 mg twice daily, it was found that 75% to 80% of patients achieved plasma HIV-1 RNA levels below 50 copies/mL when treated with Mozenavir compared to 70% in those receiving indinavir-based regimens . However, resistance development was noted, limiting further development due to poor oral bioavailability.

SARS-CoV-2 Studies

Recent studies have explored Mozenavir's potential against SARS-CoV-2. Molecular docking analyses indicated that it binds effectively to key viral proteins involved in replication and entry, suggesting a possible role as an antiviral agent in COVID-19 treatment . The docking scores indicate that Mozenavir has a stronger affinity for SARS-CoV-2 proteins compared to traditional antiviral agents.

Case Studies

Case Study 1: HIV Treatment Efficacy

A clinical trial assessed the efficacy of Mozenavir in combination with lamivudine and stavudine in HIV-infected patients. The study reported high rates of virologic suppression but also highlighted the emergence of resistance mutations, which ultimately hindered its clinical utility.

Case Study 2: In Silico Analysis for COVID-19

In silico studies conducted during the COVID-19 pandemic utilized molecular docking techniques to evaluate Mozenavir's potential against SARS-CoV-2. The results indicated that Mozenavir could inhibit multiple target proteins essential for the virus's lifecycle, warranting further investigation into its therapeutic potential .

Propriétés

Numéro CAS |

177932-89-7 |

|---|---|

Formule moléculaire |

C35H44N4O9S2 |

Poids moléculaire |

728.9 g/mol |

Nom IUPAC |

(4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one;methanesulfonic acid |

InChI |

InChI=1S/C33H36N4O3.2CH4O3S/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26;2*1-5(2,3)4/h1-18,29-32,38-39H,19-22,34-35H2;2*1H3,(H,2,3,4)/t29-,30-,31+,32+;;/m1../s1 |

Clé InChI |

HINZVVDZPLARRP-YSVIXOAZSA-N |

SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |

SMILES isomérique |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |

SMILES canonique |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

DMP 450 DMP-450 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.